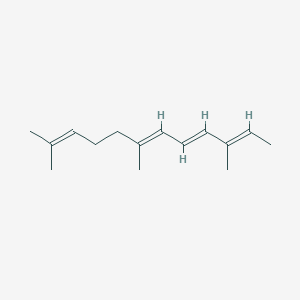
2E,4E,6E-Allofarnesene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2E,4E,6E-Allofarnesene is a sesquiterpene hydrocarbon with the molecular formula C15H24. It is one of the stereoisomers of farnesene, which is a naturally occurring compound found in various plants and fungi. This compound is known for its role in the biosynthesis of abscisic acid, a plant hormone that regulates various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2E,4E,6E-Allofarnesene can be achieved through several methods. One common approach involves the use of farnesyl diphosphate as a precursor. The compound can be synthesized via a series of reactions including reduction, desaturation, and isomerization. For instance, farnesyl diphosphate can be reduced at C-1, desaturated at C-4, and isomerized at C-2 to form this compound .
Industrial Production Methods: Industrial production of this compound often involves biotechnological processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of the compound through fermentation processes. The use of bioreactors and optimized growth conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 2E,4E,6E-Allofarnesene undergoes various chemical reactions, including oxidation, reduction, and cyclization.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using molecular oxygen or other oxidizing agents to form products such as ionylideneethane.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Cyclization: Cyclization reactions can be facilitated by enzymes or chemical catalysts to form cyclic compounds.
Major Products: The major products formed from these reactions include ionylideneethane and abscisic acid. These products are significant in various biological pathways and have important physiological roles .
Scientific Research Applications
2E,4E,6E-Allofarnesene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound plays a crucial role in the biosynthesis of abscisic acid, which is essential for plant growth and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating plant hormones that could have implications for human health.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2E,4E,6E-Allofarnesene involves its conversion into other bioactive compounds. For example, in the biosynthesis of abscisic acid, this compound undergoes cyclization to form ionylideneethane, which is then oxidized to produce abscisic acid. This pathway involves various enzymes and molecular oxygen as key components .
Comparison with Similar Compounds
- 2Z,4E,6E-Allofarnesene
- 2E,4Z,6E-Allofarnesene
- γ-Farnesene
Comparison: 2E,4E,6E-Allofarnesene is unique due to its specific stereochemistry, which influences its reactivity and biological activity. Compared to its isomers, it has distinct roles in biosynthetic pathways and different physical properties. For instance, its role in the direct pathway of abscisic acid biosynthesis sets it apart from other farnesene isomers .
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(2E,4E,6E)-3,7,11-trimethyldodeca-2,4,6,10-tetraene |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,8-10,12H,7,11H2,1-5H3/b10-8+,14-6+,15-12+ |
InChI Key |
JEKGHHPMLRLCIW-DEAWSWFZSA-N |
Isomeric SMILES |
C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC=C(C)C=CC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















